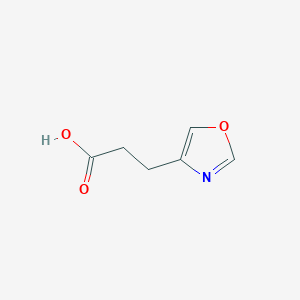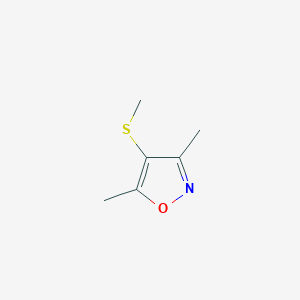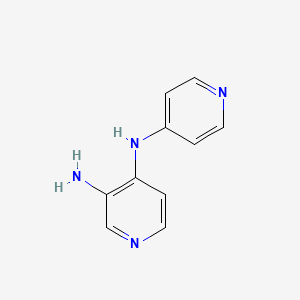
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of propanoyl chloride and features a nitrophenyl group substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride typically involves the acylation of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid+Thionyl chloride→3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form amides, esters, or carboxylic acids, respectively.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and water. Conditions typically involve anhydrous solvents and mild temperatures.
Reduction: Reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride. Conditions involve an inert atmosphere and controlled temperatures.
Substitution: Reagents include various nucleophiles such as thiols or cyanides. Conditions depend on the nucleophile and desired product.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from reaction with water.
Amines: Formed from reduction of the nitro group.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding its reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Nitrophenyl)propanoyl chloride
- 3-(2,4-Dimethylphenyl)propanoyl chloride
- 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid
Uniqueness
3-(2,4-Dimethyl-3-nitrophenyl)propanoyl chloride is unique due to the presence of both nitro and methyl groups on the phenyl ring, which influence its reactivity and physical properties. The combination of these substituents can lead to distinct chemical behavior compared to similar compounds without these groups.
Propiedades
Fórmula molecular |
C11H12ClNO3 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
3-(2,4-dimethyl-3-nitrophenyl)propanoyl chloride |
InChI |
InChI=1S/C11H12ClNO3/c1-7-3-4-9(5-6-10(12)14)8(2)11(7)13(15)16/h3-4H,5-6H2,1-2H3 |
Clave InChI |
MCQHSGFWFPQRSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CCC(=O)Cl)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


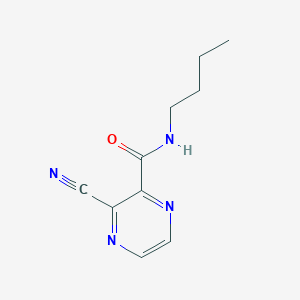
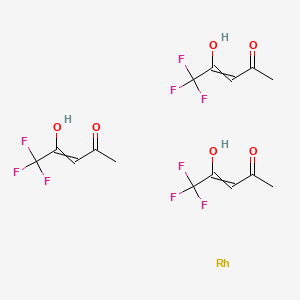
![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)

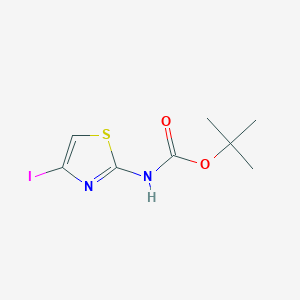

![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)

